molecular formula C12H18N2O2 B1524712 (2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester CAS No. 885270-83-7

(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B1524712
CAS No.: 885270-83-7
M. Wt: 222.28 g/mol
InChI Key: QWLGWHNBBXMGRY-UHFFFAOYSA-N
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Description

(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester, also known as tert-Butyl (2-aminophenyl)carbamate, is an organic compound with the molecular formula C11H16N2O2. This compound is a derivative of carbamic acid and is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a tert-butyl ester group. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester typically involves the reaction of 2-aminophenol with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 0°C
  • Reaction time: 1-2 hours

The reaction can be represented as follows:

2-Aminophenol+tert-Butyl chloroformate(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester+HCl\text{2-Aminophenol} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2-Aminophenol+tert-Butyl chloroformate→(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Utilized in the development of pharmaceutical agents, particularly in the synthesis of drugs with anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Applied in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it acts by interacting with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-aminophenyl)carbamate
  • N-Boc-1,2-phenylenediamine
  • 2-(tert-Butoxycarbonylamino)aniline

Uniqueness

(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which allows for versatile chemical modifications. Its tert-butyl ester group provides stability and protection during synthetic processes, while the amino group offers reactivity for further derivatization. This combination makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications.

Properties

IUPAC Name

tert-butyl N-(2-aminophenyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9(10)13/h5-8H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLGWHNBBXMGRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697616
Record name tert-Butyl (2-aminophenyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-83-7
Record name tert-Butyl (2-aminophenyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885270-83-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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